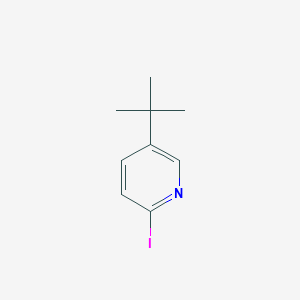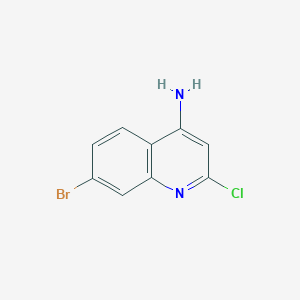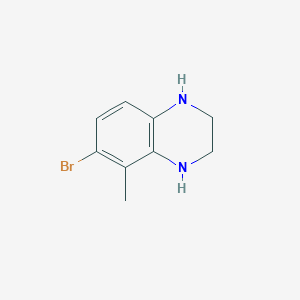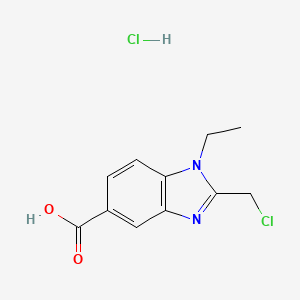
3-((2-Nitrophenyl)thio)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Nitrophenyl)thio)propanal: is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Nitrophenyl)thio)propanal typically involves the reaction of 2-nitrothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as continuous flow reactors, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 3-((2-Nitrophenyl)thio)propanal can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-((2-Nitrophenyl)thio)propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitrophenyl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its therapeutic potential in various medical applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized chemical products.
作用机制
The mechanism of action of 3-((2-Nitrophenyl)thio)propanal involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thioether linkage provides stability and flexibility to the molecule, allowing it to participate in various chemical processes. The propanal group can act as a reactive site for further chemical modifications.
相似化合物的比较
3-((2-Nitrophenyl)thio)propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-((2-Nitrophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Nitrothiophenol: The parent compound with a nitrophenyl group attached to a thiol group.
Uniqueness: 3-((2-Nitrophenyl)thio)propanal is unique due to the presence of the aldehyde group, which provides additional reactivity compared to its alcohol and carboxylic acid counterparts. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse chemical and biological properties.
属性
分子式 |
C9H9NO3S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
3-(2-nitrophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9NO3S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-6H,3,7H2 |
InChI 键 |
MZLPSIGEFBNINE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)




![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)

![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)


